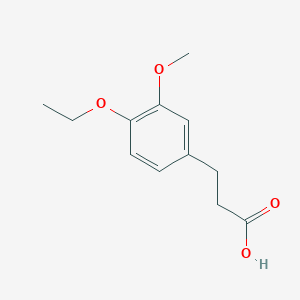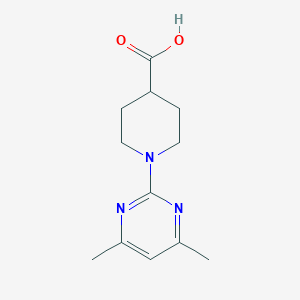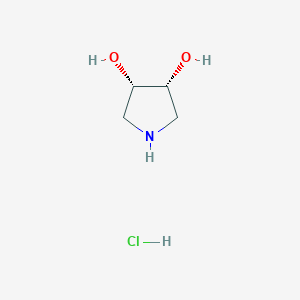
cis-Pyrrolidine-3,4-diol hydrochloride
Vue d'ensemble
Description
“Cis-Pyrrolidine-3,4-diol hydrochloride” is a pyrrolidines compound with the CAS Number: 186393-21-5 . It has a molecular weight of 139.58 and a molecular formula of C4H10ClNO2 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is (3R,4S)-3,4-pyrrolidinediol hydrochloride . The InChI code for this compound is 1S/C4H9NO2.ClH/c6-3-1-5-2-4(3)7;/h3-7H,1-2H2;1H/t3-,4+; .Chemical Reactions Analysis
While specific chemical reactions involving “cis-Pyrrolidine-3,4-diol hydrochloride” are not available, pyrrolidine compounds are known to be involved in various chemical reactions. For instance, a [3,3]-sigmatropic rearrangement of certain derivatives has been shown to proceed with high yield and diastereoselectivity .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 139.58 and a molecular formula of C4H10ClNO2 . The compound should be stored in a sealed container in a dry room .Applications De Recherche Scientifique
Stereochemistry and Synthesis
- Stereochemistry and Synthesis Approaches: The stereochemistry of pyrrolidine derivatives, including cis-2,5-di(pyrrol-2-yl)pyrrolidine, has been a subject of research, particularly in the synthesis of complex structures. For instance, a study by Zhao et al. (1997) demonstrated the synthesis of cis-pyrrole trimer and its structural analysis using X-ray crystallography (Zhao et al., 1997). Additionally, Davis et al. (2008) explored asymmetric synthesis methods for cis- and trans-2,5-disubstituted pyrrolidines from 3-oxo pyrrolidine 2-phosphonates, which are relevant to the structural family of cis-Pyrrolidine-3,4-diol hydrochloride (Davis et al., 2008).
Catalysis and Chemical Transformations
- Palladium-Catalyzed C(sp3)-H Arylation: The selective synthesis of cis-3,4-disubstituted pyrrolidines and piperidines, closely related to cis-Pyrrolidine-3,4-diol hydrochloride, is achievable through Pd-catalyzed C-H arylation. This process, as described by Antermite et al. (2018), demonstrates significant regio- and stereoselectivity, offering insights into the functionalization of similar compounds (Antermite et al., 2018).
Biological Activities and DNA Interactions
- Biological Activities and DNA Interactions: The study of cis- and trans-geometric isomers of pyrrolidine derivatives, including the synthesis and biological activities of N/O spirocyclic phosphazene derivatives, is an area of ongoing research. Işıklan et al. (2010) investigated these compounds, which share structural similarities with cis-Pyrrolidine-3,4-diol hydrochloride, and their interactions with DNA (Işıklan et al., 2010).
Conformational Studies
- Conformational Impact of Hydroxylation: The conformation of pyrrolidine rings, such as in cis-Pyrrolidine-3,4-diol hydrochloride, is influenced by hydroxylation. Taylor et al. (2005) explored how hydroxy substituents impact the cis-trans isomerization of proline-containing peptides, offering valuable insights into the structural dynamics of similar compounds (Taylor et al., 2005).
Pharmaceutical Applications
- Inhibition of Tumor Cell Growth: Functionalized pyrrolidines, including pyrrolidine-3,4-diol derivatives, have been studied for their potential in inhibiting the growth of tumor cells. Fiaux et al. (2005) researched substituted pyrrolidine-3,4-diol derivatives and their impact on human glioblastoma and melanoma cells, highlighting the potential pharmaceutical applications of these compounds (Fiaux et al., 2005).
Advanced Material Research
- Redox-Neutral α-C-H Functionalization: The α-C-H oxygenation of pyrrolidin-3-ol, closely related to cis-Pyrrolidine-3,4-diol hydrochloride, has been explored for advanced material synthesis. Yi et al. (2018) achieved redox-neutral α-C-H functionalization, producing cis-2-substituted pyrrolidin-3-ols, demonstrating the potential for material science applications of similar compounds (Yi et al., 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propriétés
IUPAC Name |
(3R,4S)-pyrrolidine-3,4-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c6-3-1-5-2-4(3)7;/h3-7H,1-2H2;1H/t3-,4+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADWFRGDDJHKNB-HKTIBRIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CN1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Pyrrolidine-3,4-diol hydrochloride | |
CAS RN |
186393-21-5 | |
| Record name | (3S,4R)-pyrrolidine-3,4-diol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B181949.png)
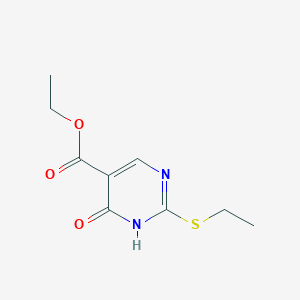
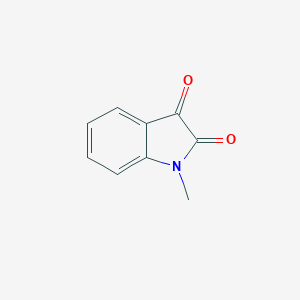
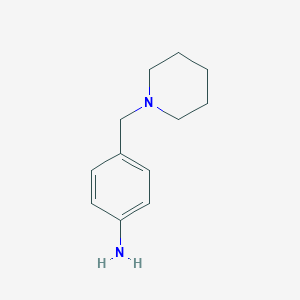
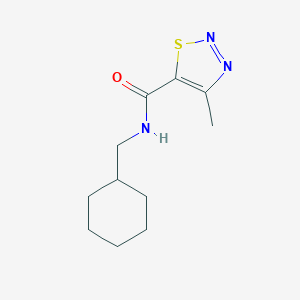
![2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B181957.png)
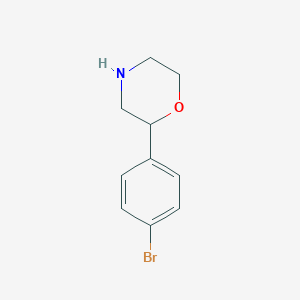
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B181961.png)
![4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline](/img/structure/B181962.png)

![4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B181965.png)
